molecular formula C16H14ClNO2 B11548434 5-(allyloxy)-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol

5-(allyloxy)-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol

Cat. No.: B11548434
M. Wt: 287.74 g/mol
InChI Key: XMYFBSKMPLZPFZ-UHFFFAOYSA-N
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Description

2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL is an organic compound with a complex structure that includes a chlorophenyl group, an imino group, and a prop-2-en-1-yloxy group attached to a phenol ring

Preparation Methods

The synthesis of 2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL typically involves the following steps:

    Formation of the imine: The reaction between 3-chlorobenzaldehyde and 2-aminophenol in the presence of an acid catalyst forms the imine intermediate.

    Alkylation: The imine intermediate is then reacted with allyl bromide in the presence of a base to introduce the prop-2-en-1-yloxy group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The phenol group can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL include:

    2-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOL: Similar structure but with a different position of the chlorine atom.

    2-[(E)-[(3-BROMOPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL: Similar structure but with a bromine atom instead of chlorine.

    2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]PHENOL: Lacks the prop-2-en-1-yloxy group.

The uniqueness of 2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

2-[(3-chlorophenyl)iminomethyl]-5-prop-2-enoxyphenol

InChI

InChI=1S/C16H14ClNO2/c1-2-8-20-15-7-6-12(16(19)10-15)11-18-14-5-3-4-13(17)9-14/h2-7,9-11,19H,1,8H2

InChI Key

XMYFBSKMPLZPFZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C=NC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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